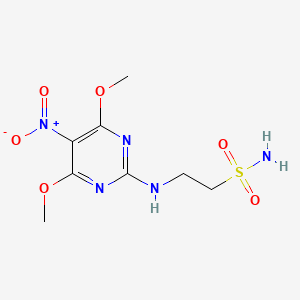![molecular formula C15H20O2S2 B12907826 2,2'-[(2-Methylbutane-1,1-diyl)bis(sulfanediylmethylene)]difuran CAS No. 59021-13-5](/img/structure/B12907826.png)
2,2'-[(2-Methylbutane-1,1-diyl)bis(sulfanediylmethylene)]difuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(((2-Methylbutane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran is a complex organic compound characterized by its unique structure, which includes furan rings and sulfur-containing linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(((2-Methylbutane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran typically involves multiple steps. One common method includes the reaction of 2-methylbutane-1,1-dithiol with a furan derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(((2-Methylbutane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of sulfur linkages.
Substitution: Nucleophilic substitution reactions can occur at the furan rings, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Sodium methoxide; in methanol or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved sulfur-containing fragments.
Substitution: Substituted furan derivatives.
Applications De Recherche Scientifique
2,2’-(((2-Methylbutane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,2’-(((2-Methylbutane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran involves its interaction with molecular targets through its sulfur and furan moieties. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The compound’s ability to undergo oxidation and reduction also plays a role in its biological activity, as these reactions can generate reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(((2-Methylpropane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran: Similar structure but with a different alkyl group.
2,2’-(((2-Ethylbutane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran: Another analog with a different alkyl substitution.
Uniqueness
2,2’-(((2-Methylbutane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran is unique due to its specific alkyl substitution, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.
Propriétés
Numéro CAS |
59021-13-5 |
|---|---|
Formule moléculaire |
C15H20O2S2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
2-[[1-(furan-2-ylmethylsulfanyl)-2-methylbutyl]sulfanylmethyl]furan |
InChI |
InChI=1S/C15H20O2S2/c1-3-12(2)15(18-10-13-6-4-8-16-13)19-11-14-7-5-9-17-14/h4-9,12,15H,3,10-11H2,1-2H3 |
Clé InChI |
WLLCAWRTMGFQEL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(SCC1=CC=CO1)SCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline](/img/structure/B12907749.png)
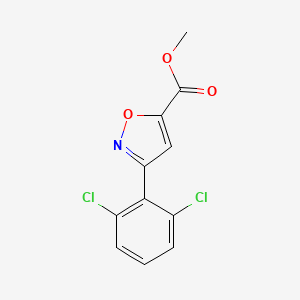
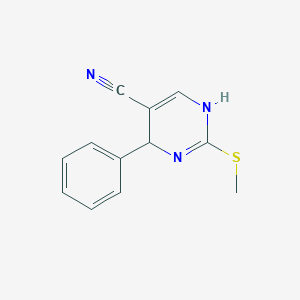
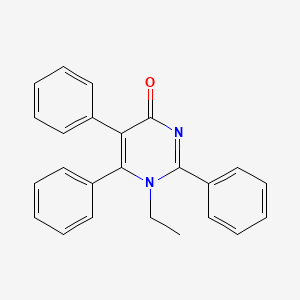
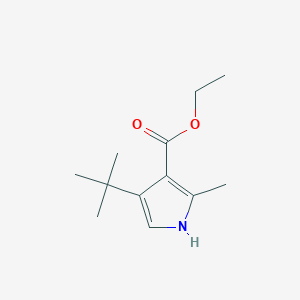
![2-Imino-5-[(1H-indol-3-yl)methyl]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12907771.png)
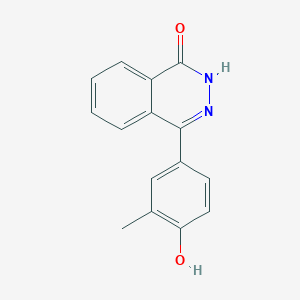


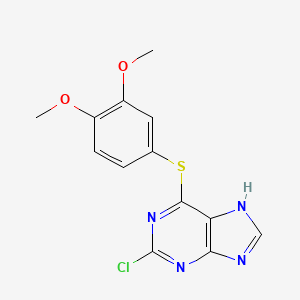
![(3S)-N,N-bis[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907804.png)
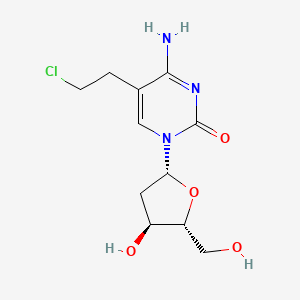
![5-[(Benzoylcarbamothioyl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B12907811.png)
